Methyl 2-{[(tert-butoxy)carbonyl](2-methoxyethyl)amino}-4-phenylbutanoate
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Overview
Description
Methyl 2-{(tert-butoxy)carbonylamino}-4-phenylbutanoate is a versatile organic compound with the molecular formula C19H29NO5 and a molecular weight of 351.44 g/mol . This compound is often used as a building block in organic synthesis due to its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, a methoxyethyl group, and a phenylbutanoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{(tert-butoxy)carbonylamino}-4-phenylbutanoate typically involves the following steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.
Formation of the ester: The protected amine is then reacted with methyl 4-phenylbutanoate in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired ester.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{(tert-butoxy)carbonylamino}-4-phenylbutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Substitution: Free amine.
Scientific Research Applications
Methyl 2-{(tert-butoxy)carbonylamino}-4-phenylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of Methyl 2-{(tert-butoxy)carbonylamino}-4-phenylbutanoate involves its ability to act as a protecting group for amines, thereby preventing unwanted reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Similar structure but with a hydroxy group instead of a methoxyethyl group.
Methyl 2-[(tert-butoxycarbonyl)amino]-4-phenylbutanoate: Lacks the methoxyethyl group.
Uniqueness
Methyl 2-{(tert-butoxy)carbonylamino}-4-phenylbutanoate is unique due to the presence of the methoxyethyl group, which can influence its reactivity and solubility properties, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 2-[2-methoxyethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-phenylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO5/c1-19(2,3)25-18(22)20(13-14-23-4)16(17(21)24-5)12-11-15-9-7-6-8-10-15/h6-10,16H,11-14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBYBSMRFQPHJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOC)C(CCC1=CC=CC=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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